molecular formula C14H11FN2O B2762216 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1889818-05-6

4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2762216
CAS No.: 1889818-05-6
M. Wt: 242.253
InChI Key: WCTMFYJOYKWBKA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTMFYJOYKWBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889818-05-6
Record name 4-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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